2-(4,5-Dimethoxy-2-methylphenyl)acetic acid
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Overview
Description
“2-(4,5-Dimethoxy-2-methylphenyl)acetic acid” is a chemical compound with the CAS Number: 88517-06-0 . It has a molecular weight of 210.23 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.23 . More detailed properties such as melting point, boiling point, and solubility would typically be found in a chemical database or a Material Safety Data Sheet (MSDS).Scientific Research Applications
Pharmacological Profile of Pyrrolizine Derivatives
2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a compound with a similar structure, acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This derivative exhibits anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage in animal experiments (Laufer, Tries, Augustin, & Dannhardt, 1994).
Synthesis and Crystal Structure Studies
A study on the multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones demonstrates the utility of acetic acid in the synthesis of complex molecules. Crystal structure analysis and in silico studies highlighted the physicochemical properties and potential receptor binding capabilities of these compounds, suggesting applications in drug design and molecular docking, especially against SARS-CoV-2 main protease (Patel et al., 2022).
Measurement Techniques in Environmental Studies
The use of (p-hydroxyphenyl)acetic acid in a fluorometric method for measuring hydrogen peroxide in seawater showcases an environmental application. This technique, based on the dimerization reaction, provides a stable and efficient method for detecting hydrogen peroxide levels, addressing challenges posed by naturally occurring organic materials (Miller & Kester, 1988).
Chemical Synthesis and Analysis
The acylation of 2,3-dimethyl-4-hydroxybenzofuran with various acetic acid derivatives led to the synthesis of di- and tri-methylfuroisoflavones. This research illustrates the versatility of acetic acid derivatives in synthesizing complex organic compounds, expanding the toolkit for chemical synthesis and pharmaceutical research (Kawase, Nanbu, & Miyoshi, 1968).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-4-9(14-2)10(15-3)5-8(7)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGIZDPWFKTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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